5-(Furan-2-yl)-1,2-thiazole-3-carboxylic acid
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Overview
Description
Furan and thiazole are both heterocyclic compounds, which are compounds that contain atoms of at least two different elements as members of its rings . They are often used as building blocks in organic chemistry .
Synthesis Analysis
While specific synthesis methods for “5-(Furan-2-yl)-1,2-thiazole-3-carboxylic acid” are not available, furan compounds can be synthesized from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid . Additionally, Suzuki–Miyaura coupling is a common method used for the synthesis of furan compounds .Scientific Research Applications
- Furan derivatives, including compounds like 5-(furan-2-yl)-1,2-thiazole-3-carboxylic acid, have been explored for their potential antibacterial properties . Due to the rise in drug resistance to existing antimicrobial agents, researchers are actively seeking novel compounds to combat bacterial infections. The furan nucleus is essential in the search for new drugs, and its inclusion in this compound warrants investigation.
- Furan-containing compounds exhibit a wide range of biological and pharmacological characteristics. These include anti-ulcer, diuretic, muscle relaxant, anti-protozoal, and antibacterial properties . Medicinal chemists are inspired by the therapeutic efficacy of furan-related medicines, leading to the creation of innovative antibacterial agents.
- Some synthesized nitrofurantoin analogues, which share structural similarities with furan derivatives, were found to be biologically inert against Staphylococcus aureus and Streptococcus faecium . Understanding the specific interactions of 5-(furan-2-yl)-1,2-thiazole-3-carboxylic acid with different bacterial strains is crucial for its potential use as an antimicrobial agent.
- The field of organic chemistry and medicinal chemistry offers a wide range of prospects due to the various methods for synthesizing furan derivatives and their structural reactions . Researchers can explore novel synthetic routes and investigate the compound’s reactivity.
- Furan derivatives, including 5-(furan-2-yl)-1,2-thiazole-3-carboxylic acid, can be produced through bioprocesses. Factors like substrate availability, metabolic status, and product transport across cell membranes affect the growth and efficient biotransformation of these compounds . Understanding their bioproduction potential is essential for sustainable synthesis.
- Furan compounds can serve as intermediates in pharmaceutical synthesis. For example, reductive amination of furfural forms furfurylamine, a starting material for pharmaceuticals . Investigating the role of 5-(furan-2-yl)-1,2-thiazole-3-carboxylic acid as a versatile intermediate could lead to new drug candidates.
Antibacterial Activity
Medicinal Chemistry
Gram-Positive and Gram-Negative Bacteria
Organic Synthesis and Structural Reactions
Bioprocesses and Biomass Valorization
Pharmaceutical Intermediates
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-(furan-2-yl)-1,2-thiazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3S/c10-8(11)5-4-7(13-9-5)6-2-1-3-12-6/h1-4H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGTVDKGGCMELU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Furan-2-yl)-1,2-thiazole-3-carboxylic acid |
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